3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide
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Description
3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is part of a broader category of sulfonamide derivatives that have been synthesized and characterized for various scientific research applications. Although the specific compound was not directly mentioned in the available literature, related sulfonamide compounds have been extensively studied for their bioactive properties. For instance, a study on the design, synthesis, and bioactivities of sulfonamide compounds highlighted their cytotoxic and carbonic anhydrase inhibitory effects, which could be relevant to the compound given the structural similarities (Gul et al., 2016).
Potential Anticancer Properties
Sulfonamide derivatives, including those structurally similar to 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide, have been investigated for their anticancer properties. For example, the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities against hepatocellular carcinoma cell lines, suggesting potential research applications of similar compounds in oncology (Gomha et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory properties of sulfonamide compounds are well-documented, with several studies showing their effectiveness in inhibiting human carbonic anhydrase isoforms. This enzyme inhibition is significant for therapeutic applications, including diuretics, antiepileptics, and in the treatment of glaucoma. A related study on sulfonamide derivatives demonstrated good inhibition profiles on human carbonic anhydrase IX and XII, which are relevant for developing novel therapeutic agents (Gul et al., 2017).
properties
IUPAC Name |
3-chloro-2-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-13(17)4-2-5-14(12)23(19,20)18-16(7-9-21-10-8-16)15-6-3-11-22-15/h2-6,11,18H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOYKGMDMINLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.